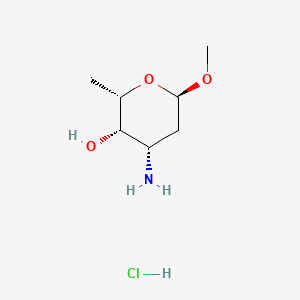

Methyl L-daunosamine hydrochloride

説明

BenchChem offers high-quality Methyl L-daunosamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl L-daunosamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGBUAXDCLPMP-AOAPYHFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biosynthesis pathway of L-daunosamine in Streptomyces peucetius.

Biosynthesis Pathway of L-Daunosamine in Streptomyces peucetius: A Technical Guide

Executive Summary

L-Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose) is the critical amino sugar moiety of the anthracycline antibiotics daunorubicin and doxorubicin, produced by Streptomyces peucetius. The presence of this sugar is the primary determinant of the drug's DNA-binding affinity and biological activity. For researchers in combinatorial biosynthesis and glycoengineering, mastering the dnm gene cluster and its enzymatic logic is essential for generating novel glycosylated therapeutics with improved toxicity profiles.

This guide delineates the genomic architecture, the precise enzymatic cascade, and the experimental protocols required to reconstitute and validate the biosynthesis of dTDP-L-daunosamine.

Genomic Architecture: The dnm Gene Cluster

The biosynthesis of L-daunosamine is encoded by the dnm gene cluster, which is embedded within the larger dnr (daunorubicin) biosynthetic cluster in S. peucetius. Unlike scattered biosynthetic loci, the dnm genes function as a cohesive cassette, facilitating their use in heterologous expression systems.

Table 1: Functional Assignment of the dnm Gene Cluster

| Gene | Enzyme Classification | Cofactor | Mechanistic Role |

| dnmL | Glucose-1-phosphate thymidylyltransferase | dTTP, Mg²⁺ | Activation: Couples Glc-1-P with dTTP to form dTDP-D-glucose. |

| dnmM | dTDP-glucose 4,6-dehydratase | NAD⁺ | Deoxygenation: C6 reduction and C4 oxidation to form the 4-keto-6-deoxy intermediate. |

| dnmU | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | None | Stereochemical Switch: Inverts C3 and C5, converting the sugar from D- to L-configuration. |

| dnmT | dTDP-4-keto-L-sugar 2,3-dehydratase | None | Deoxygenation: Catalyzes the elimination of the C2 hydroxyl group (2,3-dehydration). |

| dnmJ | dTDP-3-amino-2,3,6-trideoxy-4-keto-L-hexose transaminase | PLP | Amination: Introduces the amino group at C3 via a PLP-dependent mechanism. |

| dnmV | dTDP-4-keto-L-daunosamine reductase | NADPH | Reduction: Stereospecific reduction of the C4 ketone to a hydroxyl group, yielding the final donor. |

| dnmZ * | Nitrososynthase (Baumycin-related) | FAD, NADPH | Note: Historically confused with DnmV. Recent structural data suggests DnmZ oxidizes the amine for baumycin synthesis. |

The Biochemical Pathway (The Core)

The transformation of Glucose-1-Phosphate to dTDP-L-daunosamine involves a six-step enzymatic cascade characterized by a critical "stereochemical flip" (D to L) and a regio-specific amination.

Pathway Logic & Mechanism

-

Priming (DnmL): The pathway initiates with the activation of D-glucose-1-phosphate to dTDP-D-glucose.[1]

-

The Common Intermediate (DnmM): An NAD+-dependent oxidoreduction at C4 and C6 yields dTDP-4-keto-6-deoxy-D-glucose. This is the divergence point for most deoxysugar pathways.

-

The L-Switch (DnmU): DnmU acts as a 3,5-epimerase.[1] This is the pivotal step that defines the sugar as an L-isomer (L-rhamnose pathway homologs share this logic).

-

2,3-Deoxygenation (DnmT): To achieve the 2,3,6-trideoxy state, DnmT catalyzes a dehydration, likely forming a

intermediate. -

Transamination (DnmJ): The Pyridoxal 5'-phosphate (PLP) dependent DnmJ installs the amine at C3. This reaction is often the rate-limiting step in in vitro reconstitutions.

-

Final Reduction (DnmV): The C4 ketone is reduced to an axial hydroxyl group, finalizing the L-lyxo configuration.

Pathway Visualization

Figure 1: The enzymatic cascade of L-daunosamine biosynthesis in S. peucetius.[1][2][3] Blue nodes indicate enzymes; Green node indicates the final glycosyl donor.

Enzymology & Mechanism: Deep Dive

DnmU: The Stereochemical Gatekeeper

DnmU is a specific 3,5-epimerase.[1] Unlike simple epimerases, DnmU must destabilize the proton at C5 to facilitate the inversion of the sugar ring. In the absence of DnmU, the pathway defaults to D-sugar derivatives (like those found in other macrolides).

-

Critical Insight: DnmU activity is reversible in vitro. To drive the reaction forward during reconstitution, it must be coupled with the subsequent irreversible steps (DnmT/DnmJ).

DnmJ: The PLP-Dependent Transaminase

DnmJ belongs to the aspartate aminotransferase superfamily.

-

Mechanism: It employs a Ping-Pong Bi-Bi mechanism. The enzyme first binds the amino donor (usually L-glutamate), converting PLP to Pyridoxamine Phosphate (PMP). It then binds the sugar intermediate, transferring the amine to the C3 position.

-

Bottleneck Warning: In in vitro assays, DnmJ is frequently the kinetic bottleneck. Supplementation with excess L-glutamate and PLP is mandatory for efficient turnover.

Experimental Protocol: In Vitro Reconstitution

This protocol describes the self-validating reconstitution of the pathway using recombinant enzymes. This method is superior to whole-cell feeding studies for characterizing enzyme kinetics and substrate specificity.

Objective: Synthesize and validate dTDP-L-daunosamine from dTDP-glucose.

Reagents & Buffers

-

Reaction Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂.

-

Cofactors: 0.5 mM NAD⁺, 1 mM NADPH, 0.1 mM PLP (Pyridoxal 5'-phosphate).

-

Substrate: 1 mM dTDP-D-glucose (commercially available or synthesized via DnmL).

-

Amino Donor: 5 mM L-Glutamate.

-

Enzymes: Purified recombinant DnmM, DnmU, DnmT, DnmJ, DnmV (5–10 µM each).

Step-by-Step Workflow

-

Dehydration/Epimerization Phase (Step 1):

-

Incubate dTDP-glucose with DnmM and DnmU in Reaction Buffer + NAD⁺ at 30°C for 30 minutes.

-

Validation: Analyze a 10 µL aliquot via HPLC. Peak shift from dTDP-Glc indicates formation of the 4-keto intermediate.

-

-

Amination/Reduction Phase (Step 2):

-

Add DnmT , DnmJ , and DnmV to the mixture.

-

Supplement with PLP , L-Glutamate , and NADPH .

-

Incubate at 30°C for 2–4 hours. Note: Protect from light due to PLP photosensitivity.

-

-

Termination & Purification:

-

Quench reaction with equal volume of methanol or by heating at 80°C for 2 mins (if enzymes precipitate cleanly).

-

Centrifuge (12,000 x g, 10 min) to remove protein.

-

-

Analytical Validation (LC-MS):

-

Column: C18 Reverse Phase or Anion Exchange (SAX).

-

Mobile Phase: 50 mM Ammonium Acetate (pH 5.5) / Methanol gradient.

-

Detection: ESI-MS in Negative Mode.

-

Target Ion: Look for the [M-H]⁻ ion of dTDP-L-daunosamine.[3]

-

Calculated Mass: ~531 Da (neutral).

-

Target m/z:530.1 .

-

-

Experimental Workflow Diagram

Figure 2: Step-wise reconstitution workflow for dTDP-L-daunosamine synthesis.

References

-

Thibodeaux, C. J., Melancon, C. E., & Liu, H. W. (2008). Natural-product sugar biosynthesis: molecular basis for diversity. Angewandte Chemie International Edition. Link

-

Madduri, K., & Hutchinson, C. R. (1995). Functional characterization of the genes encoding the dTDP-L-daunosamine biosynthetic pathway in Streptomyces peucetius. Journal of Bacteriology. Link

-

Sthanam, L. K., et al. (2021). In Vitro Reconstitution of the dTDP-L-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation.[4][5][6] ACS Chemical Biology.[4][6][7] Link

-

Rupprath, C., et al. (2005). The biosynthetic gene cluster of the antitumor drug daunorubicin in Streptomyces peucetius.[2][7][8] Microbiology. Link

-

Puffer, B., et al. (2015). Structure of DnmZ, a nitrososynthase in the Streptomyces peucetius anthracycline biosynthetic pathway.[9][10] Acta Crystallographica Section F. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of DnmZ, a nitrososynthase in the Streptomyces peucetius anthracycline biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of DnmZ, a nitrososynthase in the Streptomyces peucetius anthracycline biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

In vitro enzymatic synthesis of dTDP-L-daunosamine.

Technical Guide: In Vitro Enzymatic Synthesis of dTDP-L-Daunosamine

Executive Summary The enzymatic synthesis of dTDP-L-daunosamine (2,3,6-trideoxy-3-amino-L-lyxo-hexose) represents a critical workflow in the glycorandomization of anthracycline antibiotics.[1] While Streptomyces peucetius fermentation remains the industrial standard for doxorubicin production, in vitro enzymatic reconstitution offers superior control for generating novel glycosylated therapeutics. This guide details a self-validating, "one-pot, two-step" protocol that overcomes the notorious kinetic bottlenecks and shunt-product formation inherent to this pathway.

Part 1: The Biosynthetic Architecture

The conversion of Glucose-1-Phosphate (G1P) to dTDP-L-daunosamine requires a precise enzymatic cascade involving activation, deoxygenation, isomerization, transamination, and reduction.

The Pathway Logic

The pathway is historically plagued by the instability of the dTDP-4-keto-6-deoxy-glucose intermediate and the promiscuity of the 3,5-epimerase (DnmU), which can lead to "dead-end" shunt products if not kinetically controlled.

-

Activation (RmlA/DnmL): Coupling of G1P and dTTP to form dTDP-D-Glucose.

-

6-Deoxygenation (RmlB/DnmM): Irreversible dehydration to form the key intermediate dTDP-4-keto-6-deoxy-D-glucose (Compound 6) .

-

2,3-Dehydration (EvaA/DnmT): Removal of the C2 hydroxyl group. Note: EvaA (from Amycolatopsis orientalis) is often preferred in vitro over DnmT due to superior solubility and stability.

-

Transamination (DnmJ): PLP-dependent addition of the amine group at C3. This is the thermodynamically limiting step.

-

3,5-Epimerization (DnmU): Inversion of stereochemistry to the L-configuration.

-

4-Ketoreduction (DnmV): Stereospecific reduction to the final hydroxyl state.

Figure 1: The enzymatic cascade for dTDP-L-daunosamine. Note the critical shunt pathway caused by premature DnmU activity on Compound 6.

Part 2: Enzyme Production & Preparation[3]

Successful reconstitution requires high-purity recombinant enzymes. The use of heterologous homologs (e.g., EvaA instead of DnmT) is a field-proven strategy to improve yields.

| Enzyme | Source Organism | Role | Cofactor Requirement | Kinetic Note |

| RmlA | S. enterica | Thymidylyltransferase | Mg²⁺ | Robust; not rate-limiting. |

| RmlB | S. enterica | 4,6-Dehydratase | NAD⁺ (tightly bound) | Product (Cmpd 6) is unstable at high pH. |

| EvaA | A. orientalis | 2,3-Dehydratase | None | Substitutes for DnmT; prevents aggregation. |

| DnmJ | S. peucetius | 3-Aminotransferase | PLP | Bottleneck: Equilibrium favors reverse reaction. |

| DnmU | S. peucetius | 3,5-Epimerase | None | Risk: Promiscuous; must be added after Cmpd 6 is consumed. |

| DnmV | S. peucetius | 4-Ketoreductase | NADPH | Stereospecificity determinant. |

Preparation Protocol:

-

Cloning: Clone genes into pET-28a(+) vectors (N-terminal His₆-tag).

-

Expression: E. coli BL21(DE3), induced with 0.1 mM IPTG at 18°C for 16 hours. Low temperature is critical for DnmJ solubility.

-

Purification: Ni-NTA affinity chromatography. Buffer exchange into 50 mM Tris-HCl (pH 7.5), 10% glycerol.

-

Storage: Flash freeze in liquid N₂. Do not store at 4°C ; DnmJ loses activity rapidly.

Part 3: One-Pot, Two-Step Synthesis Protocol

Recent kinetic studies (Mohideen et al., 2021) demonstrate that mixing all enzymes simultaneously results in low yields due to DnmU acting prematurely on Compound 6, creating off-pathway isomers. The following split-incubation protocol solves this.

Step 1: Synthesis of the Amino-Intermediate

Goal: Drive the reaction to the amine intermediate without interference from the epimerase.

Reaction Mix (20 mL Scale):

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrates:

-

dTTP: 10 mM

-

Glucose-1-Phosphate: 15 mM[1]

-

-

Cofactors:

-

MgCl₂: 20 mM[1]

-

PLP (Pyridoxal 5'-phosphate): 0.5 mM

-

L-Glutamate: 50 mM (Excess required to drive transamination)

-

-

Enzymes:

Incubation: 37°C for 3.5 hours. Checkpoint: Analyze a 10 µL aliquot by HPLC. Peak for dTTP should disappear; peak for Compound 6 should appear and then diminish as EvaA/DnmJ act.

Step 2: Epimerization and Reduction

Goal: Convert the intermediate to the final L-sugar.

Add to the Step 1 Mixture:

-

Cofactor: NADPH: 30 mM (Final concentration)[1]

-

Enzymes:

-

Buffer Adjustment: Adjust pH if necessary (optimal pH 7.5).

Incubation: 24°C for 16 hours.[1][2] Note: Lower temperature in Step 2 preserves the unstable nucleotide sugar product and NADPH stability.

Figure 2: The optimized "One-Pot, Two-Step" workflow designed to minimize shunt product formation.

Part 4: Analytical Validation & Purification

Purification Strategy

dTDP-sugars are highly polar and charged.

-

Clarification: Centrifuge reaction at 10,000 x g for 20 min to remove precipitated protein (if heat quenched) or use a 10 kDa MWCO filter.

-

Anion Exchange (AEX): Use a HiTrap Q HP column.

-

Buffer A: 20 mM Tris-HCl, pH 7.5.

-

Buffer B: 20 mM Tris-HCl, pH 7.5 + 1 M NaCl.

-

Gradient: 0-50% B over 20 CV. dTDP-L-daunosamine typically elutes later than unreacted G1P but earlier than dTDP.

-

Analytical Confirmation

-

HPLC-MS (ESI-):

-

Column: C18 or Amide (HILIC mode preferred for polar sugars).

-

Mobile Phase: 10 mM Ammonium Acetate (aq) / Acetonitrile.

-

Target Mass: [M-H]⁻ = 530.09 m/z .

-

Common Contaminant: dTDP-4-keto-6-deoxy-glucose (m/z 547). If this peak is high, Step 1 (EvaA/DnmJ) was incomplete.

-

Part 5: Troubleshooting & Optimization (E-E-A-T)

1. The "Stalled Reaction" (Bottleneck at DnmJ):

-

Symptom:[3][4][5][6][7] Accumulation of intermediate (m/z ~547 or 545) and low yield of amine.

-

Cause: The transamination is reversible. Accumulation of

-ketoglutarate inhibits the forward reaction. -

Solution: Couple the reaction with Glutamate Dehydrogenase (GDH) and ammonium chloride. This recycles

-ketoglutarate back to glutamate, driving the equilibrium forward and reducing PLP poisoning.

2. Shunt Product Formation:

-

Symptom:[3][4][5][6] Mass spectrum shows correct mass but incorrect retention time, or biologically inactive sugar.

-

Cause: DnmU (epimerase) acted on dTDP-4-keto-6-deoxy-glucose before EvaA could dehydrate it.

-

Solution: Strictly adhere to the Two-Step protocol. Do not add DnmU until Step 2.

3. NADPH Oxidation:

-

Cause: NADPH degrades over 16h at 37°C.

-

Solution: Perform Step 2 at 24°C or supplement with a Glucose-6-Phosphate Dehydrogenase (G6PDH) recycling system to regenerate NADPH in situ.

References

-

Mohideen, F., et al. (2021). "In Vitro Reconstitution of the dTDP-L-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation."[2] ACS Chemical Biology.[7][8] Available at: [Link]

-

Thibodeaux, C. J., et al. (2008). "Chemoenzymatic synthesis of new aminocoumarin antibiotics." Proceedings of the National Academy of Sciences. Available at: [Link]

-

Otten, S. L., et al. (1995). "The dnrU ketoreductase of Streptomyces peucetius is involved in the formation of the 4-keto-L-hexose intermediate." Journal of Bacteriology. Available at: [Link]

-

Singh, S., et al. (2010). "Structure and mechanism of the aminotransferase DnmJ." Journal of Molecular Biology. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Streptomyces peucetius dpsY and dnrX Genes Govern Early and Late Steps of Daunorubicin and Doxorubicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationship of Daunosamine Derivatives in Anthracycline Drug Development

Introduction: The Pivotal Role of Daunosamine in Anthracycline Efficacy and Toxicity

Anthracyclines represent a cornerstone of chemotherapy, a class of potent anticancer agents first discovered in the 1960s from Streptomyces peucetius bacteria.[1][2] Their broad efficacy against a range of hematological and solid tumors, including leukemias, lymphomas, and breast cancer, has cemented their place in clinical practice.[1][2] However, their therapeutic window is notoriously narrow, constrained by significant dose-limiting toxicities. This guide delves into the heart of the anthracycline molecule—the daunosamine sugar—to explore how its structural modifications dictate the fine balance between therapeutic efficacy and adverse effects.

The Anthracycline Scaffold: A Tale of a Tetracyclic Aglycone and an Amino Sugar

The fundamental structure of classic anthracyclines like daunorubicin and doxorubicin consists of two principal components: a tetracyclic aglycone moiety (daunomycinone or doxorubicinone) and an amino sugar, L-daunosamine, attached via a glycosidic linkage at the C7 position.[1][3] The planar aromatic aglycone is the DNA-intercalating part of the molecule, inserting itself between base pairs of the DNA double helix.[2][4] The daunosamine sugar, a hexosamine derivative, protrudes from this complex, sitting within the minor groove of the DNA.[4][5][6]

Daunosamine: More Than a Solubilizing Moiety

Initially considered primarily a means to enhance water solubility, the daunosamine moiety is now understood to be critical for the pharmacological activity of anthracyclines.[3][6] Its positively charged amino group at the 3' position is crucial for anticancer activity, forming key electrostatic interactions and hydrogen bonds that stabilize the drug-DNA complex.[4] This anchoring function within the DNA minor groove is essential for the drug's primary mechanism of action: the poisoning of topoisomerase II.[6][7]

The Core Challenges: Cardiotoxicity and Multidrug Resistance

The clinical utility of anthracyclines is severely hampered by two major obstacles:

-

Cardiotoxicity: A cumulative, dose-dependent cardiotoxicity can lead to debilitating and sometimes fatal congestive heart failure.[7][8][9] This toxicity is mechanistically linked to the generation of reactive oxygen species (ROS) through redox cycling of the anthraquinone core, a process exacerbated by iron complexes.[2][7]

-

Multidrug Resistance (MDR): Cancer cells can develop resistance by overexpressing efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cell, reducing its intracellular concentration and thus its efficacy.[10][11] The daunosamine moiety is a key recognition element for these efflux pumps.

Decades of research have focused on modifying the daunosamine sugar to create derivatives that retain or enhance anticancer activity while mitigating these critical liabilities. Understanding the structure-activity relationship (SAR) of these derivatives is paramount for the rational design of safer and more effective cancer therapies.

The Mechanism of Action: A Molecular Dance with DNA and Topoisomerase II

The cytotoxic effects of anthracyclines are multifactorial, but they converge on the disruption of DNA replication and transcription in rapidly dividing cancer cells.[12] The daunosamine sugar is intimately involved in the initial steps of this process.

Intercalation and Minor Groove Binding: The Daunosamine Anchor

The therapeutic action begins as the planar aglycone of the anthracycline molecule slips between the base pairs of DNA.[2] This intercalation unwinds the DNA helix. The daunosamine sugar then settles into the minor groove, where its protonated amino group forms ionic bonds with the negatively charged phosphate backbone of DNA.[4][6] This interaction is not merely supportive; it correctly orients the drug and significantly strengthens the binding affinity, locking the drug-DNA complex in place.[7]

Topoisomerase II Poisoning: Stabilizing the Cleavable Complex

The primary mechanism of cytotoxicity for anthracyclines is the inhibition of topoisomerase II (Top II).[2][8] This essential enzyme resolves DNA supercoils during replication by creating transient double-strand breaks, passing a DNA strand through the break, and then religating the strands.[12] Anthracyclines "poison" this process by stabilizing the "cleavable complex," a ternary structure formed by the drug, DNA, and the Top II enzyme.[2] This prevents the religation of the DNA strands, leading to an accumulation of permanent, lethal double-strand breaks and triggering apoptosis (programmed cell death).[12]

The Double-Edged Sword: Reactive Oxygen Species (ROS) Generation

A secondary, yet significant, mechanism involves the generation of ROS.[2] The quinone moiety of the aglycone can undergo enzyme-catalyzed one-electron reduction to a semiquinone radical.[7] This radical can then react with molecular oxygen to produce superoxide radicals and other ROS, which cause widespread damage to DNA, proteins, and cell membranes.[12] While this contributes to the anticancer effect, it is also the principal driver of cardiotoxicity, as cardiac myocytes have limited antioxidant defenses to cope with this oxidative stress.[7][12]

Mandatory Visualization: Anthracycline Mechanism of Action

Caption: Core mechanisms of anthracycline action and toxicity.

Mapping the Structure-Activity Relationship: Key Modification Hotspots on the Daunosamine Ring

Rational drug design hinges on understanding how specific structural changes impact biological activity. For daunosamine, modifications at the C-3' and C-4' positions have proven to be the most fruitful avenues of investigation.

The C-3' Amino Group: A Hub for Modulating Potency and Overcoming Resistance

The 3'-NH₂ group is a linchpin for both DNA binding and, unfortunately, recognition by P-gp efflux pumps. Its modification is a delicate balancing act.

-

3.1.1 N-Acylation: Acetylation of the amino group (e.g., in 3'-N-acetyl-doxorubicin) generally reduces both the potency and the ability of the drug to bind iron, which can decrease lipid peroxidation.[13] This highlights the essential role of the positive charge at this position for strong DNA interaction.

-

3.1.2 Formation of Amidino Derivatives: A highly successful strategy to circumvent MDR involves converting the 3'-amino group into a bulkier, yet still basic, amidino group (-NH-CH=NR).[10] This modification has been shown to dramatically reduce recognition by P-gp. The rationale is that the increased steric bulk and altered charge distribution of the amidino moiety disrupt the specific interactions required for binding to the efflux pump's substrate pocket. These derivatives often retain high cytotoxic activity against both sensitive and resistant cancer cell lines.[10][14]

-

3.1.3 Azido Substitution: Replacing the 3'-NH₂ with an azido (N₃) group has also been shown to be an effective strategy.[11] Molecular docking studies suggest that this change not only eliminates a critical hydrogen bond donor but also alters the overall conformation of the sugar, thereby averting binding to the P-gp transporter.[11]

The C-4' Hydroxyl Group: Influencing Stereochemistry and Cardiotoxicity

The 4'-OH group is not directly involved in DNA binding, but its stereochemistry and presence are crucial for overall drug conformation, metabolism, and toxicity.

-

3.2.1 Epimerization: The most clinically significant modification at this position is the epimerization of the hydroxyl group from an axial to an equatorial position, converting doxorubicin into epirubicin .[8][15] This seemingly minor stereochemical change leads to faster metabolism and clearance.[4] The result is a compound with a similar anticancer efficacy to doxorubicin but with a significantly better cardiac safety profile, allowing for higher cumulative doses.[4][8]

-

3.2.2 Deoxygenation: Removal of the 4'-hydroxyl group to create 4'-deoxy derivatives (e.g., 4'-deoxydaunorubicin) increases the lipophilicity of the molecule.[16] This can enhance cellular uptake and, in some cases, lead to increased potency. These analogs have demonstrated significant antitumor activity in preclinical models.[16]

-

3.2.3 Role in Iron Chelation: Modifications at both the 3' and 4' positions can influence the drug's ability to chelate iron and induce lipid peroxidation, a key process in cardiotoxicity.[13] For instance, both 4'-epi-doxorubicin (epirubicin) and 3'-N-acetyl-doxorubicin show a reduced capacity to reduce Fe(III) and sustain lipid peroxidation compared to the parent doxorubicin, which may contribute to their improved cardiac profiles.[13]

Glycosidic Linkage and Anomeric Configuration

The stereochemistry of the glycosidic bond is critical. Naturally occurring anthracyclines possess an α-anomeric linkage. Studies creating analogs with the unnatural β-anomer have shown them to be biologically inactive, demonstrating the stringent structural requirement for the correct orientation of the sugar relative to the aglycone for effective DNA interaction.[17]

SAR Summary Table

| Modification Site | Structural Change | Effect on Potency | Effect on MDR | Effect on Cardiotoxicity | Rationale / Key Example |

| C-3' Amino | N-Acetylation | Decreased | Variable | Potentially Reduced | Loss of positive charge weakens DNA binding.[13] |

| N-Amidino Group | Maintained or Increased | Overcomes P-gp | Variable | Steric hindrance prevents binding to P-gp efflux pump.[10] | |

| Azido (N₃) Group | Maintained | Overcomes P-gp | Under Investigation | Eliminates H-bond donor, alters conformation to avert P-gp binding.[11] | |

| C-4' Hydroxyl | Epimerization (axial -> equatorial) | Maintained | No significant change | Reduced | Faster metabolism and clearance; alters iron chelation. Epirubicin .[8][13][15] |

| Deoxygenation | Increased | Variable | Variable | Increased lipophilicity enhances cellular uptake.[16] | |

| Anomeric Center | α -> β linkage | Abolished | N/A | N/A | Incorrect orientation of sugar prevents proper DNA binding.[17] |

Experimental Design and Protocols for SAR Studies

A robust SAR investigation requires a synergistic combination of chemical synthesis and rigorous biological evaluation. The causality behind experimental choices is critical: each step is designed to answer a specific question about how structure influences function.

Synthesis of Daunosamine Derivatives: A Protocol for N-Modification

The synthesis of novel derivatives is the first step. The choice of reaction is dictated by the desired modification. For modifying the 3'-amino group, direct amidation or reductive amination is common.

-

4.1.1 Rationale for Experimental Choices: When synthesizing an N-amidino derivative, the parent anthracycline (e.g., daunorubicin) is reacted with a reagent like dimethylformamide dimethyl acetal. This reaction is chosen for its efficiency and specificity for primary amines. The solvent, such as methanol, is selected for its ability to dissolve the reactants and facilitate the reaction without interfering. The reaction is typically monitored by Thin Layer Chromatography (TLC) to determine completion, ensuring that the starting material is fully consumed for optimal yield and purity.

-

4.1.2 Step-by-Step Protocol: Synthesis of an N,N-dimethylformamidine Daunorubicin Derivative (Adapted from methodologies described for amidino analogs[10])

-

Dissolution: Dissolve Daunorubicin hydrochloride (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere to prevent side reactions with atmospheric moisture.

-

Reagent Addition: Add dimethylformamide dimethyl acetal (3-5 equivalents) to the solution. The excess ensures the reaction goes to completion.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress is monitored by TLC (e.g., using a dichloromethane:methanol 9:1 solvent system) until the starting daunorubicin spot is no longer visible.

-

Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel. The choice of eluent is critical for separating the product from any unreacted reagents or byproducts. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., from pure dichloromethane to a mixture with methanol), is often effective.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to ensure the modification occurred at the desired position and the product is pure.

-

Mandatory Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of an N-amidino daunorubicin derivative.

Biological Evaluation: A Self-Validating System

Biological assays must be designed to provide clear, interpretable data. A self-validating system includes positive and negative controls and compares the novel derivative against both the parent drug and established clinical compounds.

-

4.2.1 In Vitro Cytotoxicity Assays: The foundational assay determines the concentration at which the drug kills 50% of cancer cells (IC₅₀). To assess MDR-overcoming potential, this must be performed on paired cell lines: a drug-sensitive parental line (e.g., LoVo) and its drug-resistant subline that overexpresses P-gp (e.g., LoVo/Dx).[10][14]

-

4.2.2 Protocol: MTT Assay Against Sensitive and Resistant Cancer Cell Lines

-

Cell Seeding: Seed both sensitive and resistant cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of the test compound, the parent drug (e.g., daunorubicin), and a positive control (e.g., doxorubicin) in culture medium. Replace the medium in the wells with the drug-containing medium. Include wells with untreated cells as a negative control (100% viability).

-

Incubation: Incubate the plates for 72 hours. This duration is chosen to allow for several cell doubling times, ensuring that the drug's effect on proliferation is accurately captured.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot viability versus drug concentration (on a log scale) and use a non-linear regression model to calculate the IC₅₀ value.

-

-

4.2.3 Assessing the Ability to Overcome Multidrug Resistance: The Resistance Index (RI) is calculated as: RI = (IC₅₀ in resistant cell line) / (IC₅₀ in sensitive cell line) A compound that overcomes resistance will have an RI value close to 1, whereas the parent drug will have a high RI. This quantitative measure provides a direct comparison of the derivatives' effectiveness against MDR.[14]

Future Directions: Beyond Classical Modifications

The exploration of daunosamine's SAR is an evolving field. Current research is pushing beyond simple substitutions.

-

Disaccharide and Trisaccharide Analogues: Attaching additional sugar units to the daunosamine moiety can create compounds with novel DNA-binding properties and potentially different cellular uptake mechanisms.[4][18]

-

Conjugates for Targeted Delivery: Linking anthracyclines via the daunosamine amino group to targeting ligands, such as peptides or antibodies, can direct the cytotoxic agent specifically to cancer cells, sparing healthy tissue and reducing systemic toxicity.[4]

-

Computational Approaches: In silico molecular docking and dynamic simulations are increasingly used to predict how a novel derivative will interact with DNA, topoisomerase II, and efflux pumps like P-gp.[11] This allows for the pre-screening of virtual compounds, prioritizing the synthesis of only the most promising candidates, saving significant time and resources.

Conclusion: Synthesizing Decades of Research into Future Drug Design

The daunosamine moiety is a highly tunable component of the anthracycline scaffold. The structure-activity relationships elucidated over decades of research provide a clear roadmap for medicinal chemists. Modifications to the C-3' amino group are a powerful strategy for combating P-gp-mediated multidrug resistance, while alterations at the C-4' hydroxyl position can significantly mitigate the dose-limiting cardiotoxicity. By integrating rational synthetic chemistry with robust, paired-cell line biological evaluations, researchers can continue to refine this remarkable class of drugs. The ultimate goal remains the development of novel daunosamine derivatives that possess an expanded therapeutic window—maximizing anticancer potency while minimizing the devastating side effects that have long constrained their clinical use.

References

- The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC. (2024).

- Epirubicin - Wikipedia. Wikipedia.

- Daunosamine – Knowledge and References. Taylor & Francis.

- Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology. (2022). Frontiers in Pharmacology.

- Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin. (1979). Journal of Medicinal Chemistry.

- Simple methods of modification of daunorubicin on the daunosamine nitrogen atom. (2020). Medicinal Chemistry Research.

- Synthesis and antitumor activity of 4'-deoxydaunorubicin and 4'-deoxyadriamycin. (1976). Journal of Medicinal Chemistry.

- Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. (1993). The Journal of Antibiotics.

- Biological properties of new deriv

- Effect of Structural Modifications of Anthracyclines on the Ability to Overcome Drug Resistance of Cancer Cells. Anticancer Research.

- Anthracycline in Medicinal Chemistry: Chemistry, SARs, Mechanism of Cardiotoxicity and Preventive Str

- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer

- Role of daunosamine and hydroxyacetyl side chain in reaction with iron and lipid peroxid

- Cardiotoxicity induced by antineoplastic drug Daunorubicin and its amelioration: A review of literature.

- Modifying the sugar moieties of daunorubicin overcomes P-gp-medi

- Anthracycline - Wikipedia. Wikipedia.

- L-Daunosamine | C6H13NO3 | CID 160128. PubChem.

- Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification.

- What is the mechanism of action of anthracyclines, such as doxorubicin (Adriamycin)

- Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage.

Sources

- 1. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthracycline - Wikipedia [en.wikipedia.org]

- 3. oatext.com [oatext.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. L-Daunosamine | C6H13NO3 | CID 160128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. scispace.com [scispace.com]

- 12. droracle.ai [droracle.ai]

- 13. Role of daunosamine and hydroxyacetyl side chain in reaction with iron and lipid peroxidation by anthracyclines [pubmed.ncbi.nlm.nih.gov]

- 14. Biological properties of new derivatives of daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Epirubicin - Wikipedia [en.wikipedia.org]

- 16. Synthesis and antitumor activity of 4'-deoxydaunorubicin and 4'-deoxyadriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC purification protocol for Methyl L-daunosamine hydrochloride.

Application Note: High-Purity Isolation of Methyl L-Daunosamine Hydrochloride via HPLC

Executive Summary

Methyl L-daunosamine hydrochloride (Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside HCl) is a critical chiral intermediate in the synthesis of anthracycline antibiotics, including Doxorubicin and Daunorubicin. Its purification presents a distinct set of chromatographic challenges:

-

Lack of Chromophore: The molecule lacks a conjugated

-system, rendering standard UV detection ( -

High Polarity: The amino sugar moiety and hydrochloride salt form lead to poor retention on standard C18 stationary phases.

-

Stereochemical Purity: Separation of the

- and

This protocol details a dual-approach methodology using Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary purification mode and Ion-Pair Reversed-Phase (IP-RP) as a robust alternative. We prioritize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for universal response.

Chemical Context & Properties

-

Target: Methyl L-daunosamine HCl

-

Molecular Weight: ~175.2 (Free base) / ~211.7 (HCl salt)

-

pKa (Amine): ~8.5 – 9.0 (Estimated)

-

Solubility: Highly soluble in water, MeOH; sparingly soluble in ACN, THF.

Critical Consideration: The "Methyl" designation typically refers to the O-methyl glycoside at the C-1 position. Unlike the free sugar, the methyl glycoside does not undergo mutarotation in solution, meaning the

Instrumentation & Materials

| Component | Specification | Rationale |

| LC System | Binary Gradient Prep-HPLC | High-pressure mixing required for reproducible gradients. |

| Detector | ELSD (Preferred) or CAD | Universal detection for non-chromophoric analytes. UV at 205 nm is a backup but suffers from baseline drift. |

| Column A (HILIC) | Amide-bonded Silica (e.g., TSKgel Amide-80, XBridge Amide) | Superior retention for polar amines; separates anomers well. |

| Column B (IP-RP) | C18 (High Carbon Load) | Used with volatile ion-pairing agents (PFPA) for orthogonal selectivity. |

| Mobile Phases | LC-MS Grade ACN, Water, Ammonium Formate | High purity essential to reduce ELSD background noise. |

Method Development Strategy

The following decision tree illustrates the logic for selecting the purification mode based on sample composition and impurity profile.

Figure 1: Strategic workflow for selecting the optimal chromatographic mode.

Detailed Protocols

Protocol A: HILIC Purification (Recommended)

Best for: High stereoselectivity (anomer separation) and direct isolation of the salt.

1. Preparation:

-

Sample Diluent: 80:20 Acetonitrile:Water (v/v). Note: Dissolve sample in minimum water first, then dilute with ACN to prevent peak distortion.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (100%).

2. Chromatographic Conditions:

| Parameter | Analytical Scale | Preparative Scale |

| Column | Amide-Bonded, 4.6 x 150 mm, 3-5 µm | Amide-Bonded, 21.2 x 250 mm, 5-10 µm |

| Flow Rate | 1.0 mL/min | 15 - 20 mL/min |

| Gradient | 90% B to 60% B over 20 min | 90% B to 60% B over 40 min (Shallow) |

| Temperature | 30°C | Ambient |

| Detection | ELSD (Temp: 40°C, Gain: 5) | ELSD (Stream Splitter required) |

3. Execution Steps:

-

Equilibration: Flush column with 90% B for at least 20 column volumes. HILIC columns require longer equilibration than C18.

-

Injection: Inject sample. The amino sugar will elute later (retained) compared to non-polar impurities.

-

Fraction Collection: Collect peaks based on ELSD signal threshold. Methyl L-daunosamine typically elutes between 10-15 minutes (analytical).

-

Workup: Pool fractions. Since Ammonium Formate is volatile, lyophilize directly to obtain the product as the Formate/Chloride mixed salt. If strict HCl salt is needed, perform a salt exchange (see Section 6).

Protocol B: Ion-Pair Reversed-Phase (IP-RP)

Best for: Samples with significant non-polar contaminants or if HILIC columns are unavailable.

1. Principles: Standard C18 cannot retain the hydrophilic ammonium salt. We use Pentafluoropropionic Acid (PFPA) as a volatile ion-pairing agent. The hydrophobic fluorocarbon tail of PFPA interacts with the C18, while the acidic head pairs with the daunosamine amine.

2. Chromatographic Conditions:

-

Stationary Phase: C18 (e.g., Phenomenex Luna C18(2) or Waters SunFire).

-

Mobile Phase A: 0.1% PFPA in Water.

-

Mobile Phase B: 0.1% PFPA in Acetonitrile.

-

Gradient: 5% B to 50% B over 25 minutes.

3. Execution Steps:

-

System Passivation: Passivate the LC system with 0.1% PFPA prior to attaching the column to saturate binding sites.

-

Purification: The daunosamine-PFPA complex will elute with sharp peak shape.

-

Workup: Lyophilization will remove water, ACN, and the majority of excess PFPA. Warning: The product will likely be the PFPA salt. Conversion to HCl is required.

Post-Purification Processing (Salt Exchange)

If the final application requires the specific Hydrochloride form (common for stability and bioactivity), you must convert the buffer salts (Formate or PFPA) to Chloride.

Procedure:

-

Dissolve the lyophilized purified powder in a minimal volume of 0.1 M HCl in Methanol/Water.

-

Stir for 10 minutes.

-

Lyophilize or rotary evaporate to dryness.

-

Repeat this process 2–3 times. The excess HCl drives off the volatile formic acid or PFPA.

-

Final Crystallization (Optional): Recrystallize from MeOH/EtOAc to achieve >99% purity.

Quality Control & Troubleshooting

Visualizing the Separation Logic:

Figure 2: Troubleshooting common HPLC anomalies for amino sugars.

QC Parameters:

-

Purity: >98% by ELSD/CAD.

-

Identity: Mass Spectrometry (ESI+) m/z [M+H]+ ~176.1.

-

Stereochemistry: 1H-NMR (D2O) to confirm coupling constants (

) for

References

-

Crystallization & Synthesis Context

-

Chromatographic Methodology

-

Amino Sugar Analysis

Sources

- 1. Embedding a Sensitive Liquid-Core Waveguide UV Detector into an HPLC-UV System for Simultaneous Quantification of Differently Dosed Active Ingredients during Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of (L)-daunosamine and related amino sugars - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Large-scale synthesis of L-daunosamine hydrochloride for drug development.

Executive Summary

L-Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose) is the critical carbohydrate moiety of the anthracycline antibiotics doxorubicin and daunorubicin. Its presence is essential for the DNA-intercalation mechanism and biological efficacy of these drugs. While extraction from fermentation broths is possible, it is inefficient for large-scale analog development.

This Application Note provides a validated, scalable protocol for the chemical synthesis of L-daunosamine hydrochloride starting from L-rhamnose . Unlike routes relying on unstable furan intermediates or expensive chiral catalysts, this "Chiral Pool" strategy leverages the inherent stereochemistry of L-rhamnose to secure the C5 and C1 configurations, focusing process efforts on the stereoselective installation of the C3-amine and C2-deoxygenation.

Key Advantages of This Protocol

-

Stereochemical Integrity: Retains the natural L-configuration of the methyl group (C6) and anomeric center.

-

Scalability: Utilizes crystalline intermediates where possible to minimize chromatographic purification.

-

Cost-Efficiency: L-Rhamnose is a commoditized, abundant starting material.

Strategic Route Analysis

For large-scale synthesis, two primary strategies dominate the field. We have selected Strategy A for this guide due to its operational robustness in standard GMP and GLP environments.

| Feature | Strategy A: Glycal Assembly (Selected) | Strategy B: Aza-Achmatowicz (Furan) |

| Starting Material | L-Rhamnose (Chiral Pool) | 2-Acetylfuran (De Novo) |

| Stereocontrol | Defined by starting material (C1, C5) | Induced via Chiral Catalyst (Noyori) |

| Key Transformation | Iodosulfonamidation or Azidonitration | Oxidative Ring Expansion |

| Scalability | High (Kilogram) | High (Multi-Kilogram) |

| Safety Profile | Requires Azide/Sulfonamide handling | Requires low-temp oxidation control |

Detailed Experimental Protocol

Phase 1: Synthesis of the Glycal Precursor (Methyl L-Rhamnal)

The synthesis begins by converting L-rhamnose into a "glycal" (unsaturated sugar), effectively removing the C2-hydroxyl group early in the sequence.

Reaction Scheme (Logic):

L-Rhamnose

Step 1.1: Peracetylation

-

Reactor Loading: Charge a glass-lined reactor with L-Rhamnose monohydrate (1.0 eq) and Pyridine (5.0 vol).

-

Addition: Cool to 0°C. Add Acetic Anhydride (4.0 eq) dropwise, maintaining internal temperature

C. -

Reaction: Warm to ambient temperature (25°C) and stir for 6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Quench into ice water. Extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.

-

Output: Concentration yields Tetra-O-acetyl-L-rhamnopyranose as a viscous syrup (Quant.).

Step 1.2: Bromination and Reductive Elimination (Zn/Cu)

Critical Step: This converts the saturated sugar into the unsaturated glycal.

-

Bromination: Dissolve the peracetate in DCM. Add HBr in Acetic Acid (33%) (2.0 eq) at 0°C. Stir 2 hours.

-

Elimination Setup: In a separate vessel, prepare a suspension of Zinc dust (activated with CuSO₄) and Sodium Acetate (5.0 eq) in 50% Aqueous Acetic Acid.

-

Addition: Add the crude glycosyl bromide solution to the Zinc slurry at -10°C over 1 hour.

-

Reaction: Vigorous stirring is required. The reaction is exothermic.

-

Filtration: Filter off Zinc salts. Neutralize filtrate with NaHCO₃.

-

Purification: Silica plug filtration (Hexane:EtOAc 9:1).

-

Product: 3,4-Di-O-acetyl-L-rhamnal .

Phase 2: Stereoselective Amine Introduction (The "Cardillo" Method)

Direct introduction of the nitrogen at C3 with correct stereochemistry (L-lyxo) is the most challenging step. We utilize an intramolecular iodo-etherification or iodo-sulfonamidation strategy to ensure trans-diaxial addition, followed by inversion.

Note: For highest safety on scale, we employ the Trichloroacetimidate Cyclization method which avoids free azides.

Step 2.1: Deacetylation and Imidate Formation

-

Hydrolysis: Treat 3,4-Di-O-acetyl-L-rhamnal with catalytic NaOMe in MeOH (Zemplén conditions) to yield L-Rhamnal .

-

Imidate Coupling: React L-Rhamnal with Trichloroacetonitrile (5.0 eq) and DBU (0.1 eq) in DCM at 0°C.

-

Outcome: Formation of the O-trichloroacetimidate at C3/C4.

Step 2.2: Iodocyclization

-

Cyclization: Dissolve the imidate in MeCN/THF (2:1). Add Iodine (I₂, 3.0 eq) and Pyridine at 0°C.

-

Mechanism: The iodine activates the double bond (C1-C2). The trichloroacetimidate nitrogen attacks C3 intramolecularly.

-

Result: Formation of a fused oxazoline intermediate with an iodide at C2.

Phase 3: Reduction and Salt Formation

Step 3.1: Radical Deiodination & Hydrolysis

-

Reduction: Treat the iodinated intermediate with Tributyltin Hydride (Bu₃SnH) and AIBN (cat.) in refluxing Toluene.

-

Green Alternative: Use Tris(trimethylsilyl)silane (TTMSS) if tin residues are a regulatory concern.

-

-

Hydrolysis: The resulting oxazoline is hydrolyzed using 2M HCl at reflux for 2 hours. This cleaves the oxazoline ring, deprotects the sugar, and liberates the free amine.

-

Crystallization: Concentrate the aqueous phase. Add Acetone or Isopropanol to induce crystallization.

-

Final Product: L-Daunosamine Hydrochloride .

Quantitative Data Summary

| Parameter | Specification / Result | Notes |

| Overall Yield | 35 - 42% | From L-Rhamnose (6 steps) |

| Purity (HPLC) | > 98.5% | ELSD detection (no chromophore) |

| Appearance | White crystalline solid | Hygroscopic |

| Melting Point | 168 - 170°C (dec.) | Matches literature [1] |

| Specific Rotation | Critical QC parameter |

Process Visualization

Pathway Diagram

The following diagram illustrates the stereochemical flow from L-Rhamnose to L-Daunosamine.

Figure 1: Synthetic pathway utilizing the Glycal/Imidate strategy for stereocontrol.

Safety & Hazard Analysis (Process Safety)

For scale-up (>100g), the following hazards must be mitigated:

-

Glycal Synthesis (HBr/AcOH): Corrosive and generates HBr fumes. Scrubbers required.

-

Zinc Activation: The reduction of the glycosyl bromide is highly exothermic. Controlled addition of the substrate to the Zinc slurry is critical to prevent thermal runaway.

-

Radical Reduction: Organotin reagents are neurotoxic. All waste streams must be segregated.

-

Mitigation: Use TTMSS (Tris(trimethylsilyl)silane) for GMP batches to avoid heavy metal contamination limits (ICH Q3D).

-

Quality Control Protocols

HPLC Method (ELSD)

Because L-daunosamine lacks a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) is required.

-

Column: Amino-bonded silica (e.g., Zorbax NH2).

-

Mobile Phase: Acetonitrile:Water (80:20) isocratic.

-

Flow Rate: 1.0 mL/min.

-

Detection: ELSD (Drift tube temp: 60°C).

NMR Validation

-

1H NMR (D₂O): Diagnostic doublet for the C6-Methyl group at

1.25 ppm. The H-1 anomeric proton appears as a broad doublet/multiplet depending on the

References

-

Cardillo, G., et al. (1984).[1] "Regio- and stereoselective synthesis of methyl

-L-daunosaminide hydrochloride." The Journal of Organic Chemistry, 49(21), 3951–3953. Link -

Marsh, J. P., et al. (1967). "Synthesis of L-Daunosamine." Chemical Communications, (19), 973-975. Link

-

Haukaas, M. H., & O'Doherty, G. A. (2001).[2] "Synthesis of D- and L-deoxymannojirimycin via an asymmetric aminohydroxylation of vinylfuran." Organic Letters, 3(3), 401-404.[2] (Alternative Furan Route). Link

-

Sibi, M. P., et al. (2004). "A New Route to 3-Amino Sugars. A Concise Synthesis of L-Daunosamine." The Journal of Organic Chemistry, 69(11), 3950–3952. Link

Sources

Analytical methods for the quantification of daunosamine in biological samples.

Executive Summary

This guide details the quantification of Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose), the carbohydrate moiety of anthracycline antibiotics (e.g., Doxorubicin, Daunorubicin). Accurate quantification of free daunosamine is critical for pharmacokinetic (PK) profiling, stability assessment of Antibody-Drug Conjugates (ADCs), and impurity analysis.

Because Daunosamine is highly polar, lacks a UV chromophore, and is an isomer of other amino sugars (e.g., acosamine), standard C18 LC-UV methods are insufficient. This note presents two validated workflows:

-

Direct Analysis via HILIC-MS/MS: The gold standard for high-throughput bioanalysis.

-

Derivatization via FMOC-Cl: A robust alternative for laboratories using Fluorescence (FLD) or standard UV detection, or requiring enhanced retention on C18 columns.

Compound Profile & Analytical Challenges

| Property | Description | Analytical Implication |

| Structure | 3-amino-2,3,6-trideoxy-L-lyxo-hexose | Polarity: Elutes in the void volume of C18 columns. |

| Functional Groups | Primary Amine (-NH2), Hydroxyls (-OH) | Ionization: Excellent candidate for ESI(+) MS. |

| Chromophore | None | Detection: UV/Vis is impossible without derivatization. |

| Stability | Reducing sugar; Glycosidic bond in parent drug is acid-labile. | Sample Prep: Acidic precipitation of plasma can hydrolyze parent drug, artificially inflating "free" daunosamine levels. |

Analytical Decision Matrix

Caption: Selection guide for analytical approach based on instrumentation availability.

Method A: Direct Quantification via HILIC-MS/MS

Target Audience: DMPK Labs, CROs. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amino sugars using a water-rich layer on a polar stationary phase, allowing direct injection of protein-precipitated supernatants.

Chromatographic Conditions

-

Column: Polymer-based Amino HILIC (e.g., Shodex HILICpak VG-50 or equivalent).

-

Why? Silica-based amino columns can react with the reducing end of daunosamine (Schiff base formation), causing irreversible loss. Polymer bases are inert.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-1 min: 90% B (Isocratic hold)

-

1-5 min: 90% -> 60% B

-

5-7 min: 60% B

-

7.1 min: 90% B (Re-equilibration for 3 mins).

-

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

Mass Spectrometry (ESI+) Settings

-

Ionization: Electrospray Positive (ESI+).

-

Source Temp: 350°C.

-

Capillary Voltage: 3.0 kV.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

|---|---|---|---|---|

| Daunosamine | 148.2 [M+H]+ | 130.1 [M-H2O]+ | 15 | Quantifier |

| 148.2 | 113.1 [M-2H2O-NH3]+ | 25 | Qualifier |

| IS (Daunosamine-d4) | 152.2 | 134.1 | 15 | Quantifier |

Note: If deuterated daunosamine is unavailable, Galactosamine (m/z 180 -> 162) can serve as a structural analog IS, though retention times will differ.

Method B: FMOC-Cl Derivatization (HPLC-FLD/UV)

Target Audience: QC Labs, Academic Research. Principle: The primary amine of daunosamine reacts with 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) to form a hydrophobic, fluorescent derivative stable for C18 analysis.

Derivatization Protocol

-

Sample: 100 µL Plasma/Urine supernatant or Standard.

-

Buffer: Add 100 µL Borate Buffer (0.2 M, pH 8.5). Critical: pH must be >8 for the amine to be unprotonated and reactive.

-

Reagent: Add 100 µL FMOC-Cl (5 mM in ACN).

-

Incubation: Vortex and incubate at 40°C for 10 minutes.

-

Quench: Add 50 µL of 1% Formic Acid or Adamantanamine to consume excess reagent.

-

Inject: 10 µL onto the HPLC.

Chromatographic Conditions (RPLC)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).

-

Mobile Phase B: Acetonitrile.

-

Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV (265 nm).

-

Retention: FMOC-Daunosamine will elute significantly later than the solvent front, typically around 50-60% B.

Sample Preparation & Stability (Critical)

The "Acid Hydrolysis" Trap

Anthracyclines (Doxorubicin) contain an acid-labile glycosidic bond.

-

Scenario A (Free Daunosamine): You want to measure daunosamine naturally circulating in plasma.

-

Protocol: Use neutral protein precipitation (100 µL Plasma + 400 µL ACN). Do not use TCA (Trichloroacetic acid) or high concentrations of formic acid during the precipitation step, as this will hydrolyze the parent drug and artificially inflate the daunosamine count.

-

-

Scenario B (Total Daunosamine): You want to quantify the total drug load.[3]

-

Protocol: Incubate plasma with 0.1 M HCl at 80°C for 30 mins, neutralize with NaOH, then precipitate.

-

Extraction Workflow (Free Daunosamine)

Caption: Optimized sample preparation workflow to prevent artifactual hydrolysis.

References

-

HILIC Mechanism for Amino Sugars: Title: Hydrophilic interaction chromatography of amino sugars. Source: Chromatography Forum / SeQuant ZIC-HILIC Protocols. URL:[Link] (General reference for HILIC mechanism).

-

Anthracycline Fragmentation: Title: In-source fragmentation pattern of daunomycin (m/z 528.0, [M + H]+). Source: ResearchGate (Bioconjugation Studies). URL:[Link]

-

Derivatization Strategies: Title: Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Source: SDI Article / ResearchGate. URL:[Link]

-

Polymer-based HILIC Columns: Title: Analysis of Functional Sugars in Foods Using HILIC Mode (Shodex VG-50). Source: Shodex HPLC Application Notes. URL:[Link]

-

General Bioanalytical Validation Guidelines: Title: Bioanalytical Method Validation - Guidance for Industry (FDA). Source: U.S. Food and Drug Administration. URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming stability issues of Methyl L-daunosamine hydrochloride in solution.

Technical Support Center: Methyl L-Daunosamine Hydrochloride Stability Guide

Executive Summary: Molecule Profile & Stability Logic

Methyl L-daunosamine hydrochloride (Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside HCl) is a synthetic intermediate crucial for anthracycline development.[1] Unlike its parent antibiotic (Daunorubicin), this molecule represents the stabilized sugar moiety.

The Stability Paradox: Researchers often assume the "Methyl" protection makes it inert. However, the molecule possesses two conflicting functional zones:

-

The Acetal (C1-OMe): Stable to base, but susceptible to acid-catalyzed hydrolysis .[1]

-

The Amine Salt (C3-NH3+ Cl-): Stable in acid, but susceptible to oxidation and dimerization if deprotonated (pH > 8.0).

This guide addresses the specific "instability" users encounter, which is often a result of hygroscopicity (physical instability) or pH mismanagement (chemical instability).

Troubleshooting Guide (Q&A Format)

Issue 1: "My stock solution turned yellow/brown after 24 hours."

Diagnosis: Oxidative Degradation of the Free Amine.

Root Cause: You likely dissolved the hydrochloride salt in a buffer with a pH > 7.5 or a basic organic solvent (e.g., Pyridine, basic DMF).

Mechanism: The HCl salt maintains the amine in a protonated state (

-

Immediate Fix: Discard the yellow solution; degradation is irreversible.

-

Prevention: Maintain solution pH between 4.5 and 6.5 . If a basic pH is required for a reaction, generate the free base in situ under inert atmosphere (

or Ar) and use immediately.

Issue 2: "The NMR spectrum shows a split peak at the anomeric position (C1) over time."

Diagnosis: Acid-Catalyzed Hydrolysis (Demethylation).

Root Cause: Storage in strongly acidic aqueous media (pH < 2.0) or deuterated solvents with high residual acid (e.g., old

-

Protocol Adjustment: Store aqueous stock solutions in 10 mM Acetate Buffer (pH 5.0) rather than pure water or strong acid.

-

Solvent Choice: For NMR, use

or

Issue 3: "I weighed 10 mg, but the HPLC peak area corresponds to only 8 mg."

Diagnosis: Hygroscopic Water Uptake. Root Cause: Methyl L-daunosamine HCl is highly hygroscopic.[1] It absorbs atmospheric moisture rapidly, forming a "goo" or simply increasing the sample weight with water mass. Solution:

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh rapidly in a dry box or glove bag if possible.

-

Correction: Determine water content via Karl Fischer titration (or check CoA) and correct the weighed mass.

-

Formula:

-

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Target: Long-term storage (up to 3 months) at -20°C.

| Step | Action | Critical Technical Note |

| 1 | Solvent Prep | Prepare 10 mM Sodium Acetate Buffer, pH 5.5 .[1] Filter through 0.22 µm membrane. |

| 2 | Weighing | Weigh Methyl L-daunosamine HCl. Note: Do not use a spatula that has touched basic substances. |

| 3 | Dissolution | Add buffer to achieve ~90% of final volume. Vortex gently. |

| 4 | pH Check | Spot check pH. It should remain ~5.5. If < 4.0, adjust carefully with dilute NaOH (do not overshoot > 7.0). |

| 5 | Finalize | Dilute to volume. Aliquot into amber glass vials (protects from light/heat). |

| 6 | Storage | Flash freeze in liquid nitrogen and store at -80°C (Best) or -20°C (Acceptable). |

Protocol B: Rapid Purity Check (TLC)

Use this to verify integrity before starting a synthesis.

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Dichloromethane : Methanol : Ammonium Hydroxide (80 : 20 : 1).

-

Visualization: Ninhydrin Stain (The amine will turn purple/red upon heating).

-

Pass Criteria: Single spot.

-

Fail: Spot at baseline (hydrolysis product/free sugar) or multiple streaks (oxidation).

-

Visualizations

Figure 1: Stability & Degradation Pathways

This diagram illustrates the "Safe Zone" for the molecule and the chemical consequences of exiting it.

Caption: Chemical fate of Methyl L-daunosamine HCl. Green box indicates the optimal storage form. Red boxes indicate irreversible degradation products.[1]

Figure 2: Solvent Selection Decision Tree

A logic flow for researchers choosing a solvent for reaction or analysis.

Caption: Decision matrix for solvent selection to minimize degradation risks during experimental workflows.

References

-

PubChem. Daunosamine - Compound Summary (Structural Basis for Hydrolysis). [Link]

Sources

Removal of common impurities from synthetic Methyl L-daunosamine HCl.

The following technical guide serves as a specialized support resource for researchers working with Methyl L-daunosamine HCl (Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside hydrochloride).

This guide prioritizes the removal of stereochemical impurities (epimers), anomeric mixtures, and synthetic byproducts common to anthracycline sugar synthesis.

Product: Methyl L-daunosamine HCl CAS: 115388-97-1 (Generic for isomers), 19196-51-1 (Free base/related) Application: Intermediate for Doxorubicin/Daunorubicin analogs; Glycomimetic synthesis.

Part 1: Diagnostic Triage & Impurity Profiling

Before attempting purification, you must identify the nature of your contamination.[1] Synthetic amino sugars are prone to specific stereochemical scrambling.

Q1: I see "shadow" peaks in my proton NMR. Is this degradation?

Diagnosis: Likely Stereoisomers or Anomers , not degradation. Methyl L-daunosamine possesses three chiral centers (C-1, C-3, C-4) and one defined methyl group (C-5).

-

Anomers (α vs β): The "Methyl" glycosidation often yields a mixture.

-

Diagnostic: Check the H-1 signal (anomeric proton).

-

-anomer:

-

-anomer:

-

-

C-4 Epimer (L-Acosamine): The most common synthetic impurity (up to 15% in unoptimized routes).

-

Diagnostic: Check H-4. Daunosamine (lyxo) has an axial H-4 (narrow coupling). Acosamine (arabino) has an equatorial H-4 (larger coupling/different shift).

-

Q2: My HPLC trace is flat, but the product is impure.

Diagnosis: Detection Failure. Methyl L-daunosamine lacks a UV-active chromophore (no aromatic rings or conjugated systems).

-

Solution: Do not use standard UV (254 nm).

-

Correct Methods:

-

ELSD / CAD: Evaporative Light Scattering or Charged Aerosol Detection (universal for non-volatiles).

-

RI: Refractive Index (low sensitivity, requires isocratic flow).

-

Derivatization: Pre-column derivatization of the amine with Fmoc-Cl or OPA (o-phthalaldehyde) to induce UV/Fluorescence activity.

-

Part 2: Troubleshooting & Removal Protocols

Issue A: Removal of the C-4 Epimer (L-Acosamine)

Context: The conversion of L-rhamnal or sugar ketones often produces the thermodynamic "arabino" isomer (acosamine) alongside the kinetic "lyxo" target (daunosamine).

Protocol: Selective Recrystallization (The "Ethanol Switch") Daunosamine HCl crystallizes differently than Acosamine HCl due to the H-bond network of the C-4 hydroxyl.

-

Dissolution: Dissolve the crude brown/yellow solid in a minimum volume of hot absolute ethanol (60°C).

-

Ratio: ~5 mL EtOH per gram of crude.

-

-

Filtration: Filter hot through a 0.45 µm PTFE membrane to remove inorganic salts (NaCl/KCl) or polymerized tars.

-

Nucleation: Allow the filtrate to cool to room temperature (RT) slowly.

-

Anti-solvent Addition: Add Diethyl Ether (Et₂O) or MTBE dropwise until persistent turbidity is observed.

-

Target Ratio: 1:2 (EtOH:Ether).

-

-

Crystallization: Store at 4°C for 12 hours.

-

Result: Methyl L-daunosamine HCl typically crystallizes as white needles. The acosamine isomer often remains in the mother liquor.

-

-

Wash: Filter and wash with cold 1:1 EtOH:Et₂O.

Issue B: Product is an Oil/Gum (Won't Solidify)

Context: Residual solvents (DMF, Pyridine) or excess HCl prevent lattice formation.

Protocol: Trituration & Solvent Swap

-

Evaporation: Rotovap the oil to dryness. Re-dissolve in a small amount of Methanol .

-

Azeotrope: Add Toluene and evaporate again (3x) to remove traces of water and pyridine.

-

Trituration: Add Acetone (anhydrous) to the residue and sonicate vigorously.

-

Mechanism:[2] Amino sugar salts are insoluble in acetone; organic impurities often are. The oil should transform into a white powder.

-

-

Collection: Filter the resulting solid immediately (hygroscopic).

Issue C: Silica Column "Ate" My Product

Context: The free amine group binds irreversibly to acidic silanols on standard silica gel.

Protocol: Amine-Deactivated Chromatography Do not use standard silica.

-

Option 1: Basified Eluent.

-

Eluent: DCM : Methanol : NH₄OH (25% aq) (e.g., 90:9:1).

-

Note: The ammonia competes for silanol sites, allowing the sugar amine to elute.

-

-

Option 2: Neutral Alumina.

-

Use Aluminum Oxide (Neutral, Brockmann Grade III) instead of silica. Elute with DCM/MeOH gradients.

-

Part 3: Comparative Data & Decision Logic

Impurity Separation Efficiency Table

| Impurity Type | Recommended Method | Solvent System | Expected Recovery |

| C-4 Epimer (Acosamine) | Fractional Crystallization | EtOH / Et₂O | 60-70% (High Purity) |

| Anomers ( | Column Chromatography | DCM / MeOH / NH₄OH | 85% (Separation difficult) |

| Inorganic Salts | Solubility Filtration | Hot EtOH (Salts insoluble) | >95% |

| Color/Tars | Activated Carbon | Methanol (Cold) | 90% |

Workflow Visualization

Caption: Decision tree for the purification of Methyl L-daunosamine HCl, prioritizing salt removal and epimer separation.

Part 4: Storage & Stability

-

Hygroscopicity: The HCl salt is extremely hygroscopic.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Handling: Allow the vial to warm to room temperature before opening to prevent water condensation, which causes hydrolysis of the methyl glycoside over time.

-

-

Stability: Stable in solid form for >2 years. In aqueous solution, the methyl glycoside bond is susceptible to acid hydrolysis (reverting to free L-daunosamine). Avoid acidic aqueous storage.

References

-

Hauser, F. M., & Ellenberger, S. R. (1986). Synthesis of 3-amino-2,3,6-trideoxy-L-lyxo-hexose (L-daunosamine) hydrochloride.[3][4] Chemical Reviews, 86(1).

-

Horton, D., & Weckerle, W. (1975).[4] A preparative synthesis of 3-amino-2,3,6-trideoxy-L-lyxo-hexose (daunosamine) hydrochloride from D-mannose.[4] Carbohydrate Research, 44(2), 227-240.[4]

-

CymitQuimica. (n.d.). L-Daunosamine HCl Product Specifications. CymitQuimica Catalog.

-

PubChem. (n.d.). Methyl L-daunosamine hydrochloride Compound Summary. National Library of Medicine.

-

Splendid Lab. (n.d.). Methyl beta-L-Daunosamine Hydrochloride Specifications. Splendid Lab.

Sources

Preventing degradation of Methyl L-daunosamine during reaction workup.

Welcome to the technical support resource for handling Methyl L-daunosamine. This guide is designed for researchers, chemists, and drug development professionals who work with this critical aminosugar, a key component of anthracycline antibiotics like daunorubicin and doxorubicin. The stability of the glycosidic bond and the amino group is paramount for synthetic success and biological activity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent degradation during reaction workup and ensure the integrity of your final compound.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific experimental observations that may indicate degradation of Methyl L-daunosamine and provides actionable solutions.

Question 1: My reaction seems complete by TLC, but after workup, my yield is significantly lower than expected and I see multiple new spots, some near the baseline. What's happening?

Answer: This is a classic sign of compound degradation during the workup phase. The appearance of multiple new spots, especially polar ones that stick to the baseline on a normal-phase TLC plate, suggests the formation of more hydrophilic byproducts. The primary culprits are acid-catalyzed hydrolysis and, to a lesser extent, oxidation.

-

Causality - The "Why": Methyl L-daunosamine contains an acid-labile methyl glycoside at the anomeric (C-1) position and a nucleophilic amino group. The glycosidic bond is essentially an acetal, which is notoriously unstable under acidic conditions[1]. Any residual acidic reagents, catalysts, or even acidic byproducts from your reaction can catalyze the cleavage of this bond during aqueous workup, yielding methanol and the free sugar (L-daunosamine). This free sugar is significantly more polar and may undergo further degradation.

-

Immediate Troubleshooting Steps:

-

Check pH: Before any aqueous wash, and after quenching, use a pH strip to test the aqueous layer. If it is acidic (pH < 6), the workup conditions are too harsh.

-

Quenching Strategy: Ensure your reaction is fully quenched before adding water. For reactions involving acid, a slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base is critical until effervescence ceases.

-

Temperature Control: Perform all extractions and washes at a low temperature (0 °C to room temperature). Elevated temperatures, especially in the presence of trace acid or base, will accelerate degradation[2].

-

Question 2: My NMR and Mass Spectrometry data are inconsistent. The mass spectrum shows a loss of 31 Da (CH₃O) or 15 Da (CH₃), and the characteristic methoxy singlet (~3.4 ppm) is absent in the ¹H NMR. How do I prevent this cleavage?

Answer: This data definitively points to the hydrolysis of the C-1 methyl glycoside. The loss of the methoxy group is the most common degradation pathway for this molecule. Preventing this requires a stringent focus on maintaining a neutral to slightly basic environment throughout the entire workup process.

-

Causality - The "Why": The mechanism involves protonation of the glycosidic oxygen, followed by departure of methanol to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then readily attacked by water present in the workup, leading to the formation of the hemiacetal (the free sugar), which exists in equilibrium with its open-chain form.[1][3]

-

Preventative Protocol:

-

Neutralize First: Before proceeding to a standard aqueous workup, ensure the reaction mixture is neutralized. If the reaction was run under acidic conditions, quench with a slurry of NaHCO₃ in your extraction solvent until the pH of a small aqueous aliquot is between 7.5 and 8.5.

-

Use Buffered Washes: Instead of washing with deionized water, which can be slightly acidic due to dissolved CO₂, use a phosphate-buffered saline (PBS) solution at pH 7.4 or a dilute bicarbonate solution.

-

Minimize Contact Time: Perform your aqueous extractions swiftly. Do not let the reaction mixture sit in a separatory funnel with an aqueous layer for extended periods.

-

Question 3: I observe significant product loss or discoloration after removing the solvent with a rotary evaporator, even though the workup seemed fine. Can degradation occur at this stage?

Answer: Yes, significant degradation can occur during solvent evaporation. This is a common issue where trace impurities, which were benign in dilute solution, become potent catalysts for degradation upon concentration.[4]